Cas no 1806124-19-5 (3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile)
3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile
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- Inchi: 1S/C8H4F3IN2O/c9-8(10,11)15-7-6(12)2-1-5(14-7)3-4-13/h1-2H,3H2
- InChI Key: GBYGCKWCDNGLSI-UHFFFAOYSA-N
- SMILES: IC1C=CC(CC#N)=NC=1OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 262
- XLogP3: 2.7
- Topological Polar Surface Area: 45.9
3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026002324-250mg |
3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile |
1806124-19-5 | 97% | 250mg |
$741.20 | 2022-04-01 | |
| Alichem | A026002324-500mg |
3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile |
1806124-19-5 | 97% | 500mg |
$1,029.00 | 2022-04-01 | |
| Alichem | A026002324-1g |
3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile |
1806124-19-5 | 97% | 1g |
$1,612.80 | 2022-04-01 |
3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile
Introduction to 3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No. 1806124-19-5)
3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No. 1806124-19-5) is a versatile compound with significant potential in the fields of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has garnered attention for its utility in the synthesis of bioactive molecules and its role in various biological studies. In this article, we will delve into the chemical properties, synthetic routes, and biological applications of 3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile.
Chemical Structure and Properties
The molecular formula of 3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile is C10H5F3INO2, and it has a molecular weight of approximately 349.04 g/mol. The compound features a pyridine ring substituted with an iodo group at the 3-position, a trifluoromethoxy group at the 2-position, and a cyano group at the 6-position. These functional groups contribute to the compound's unique reactivity and stability, making it a valuable building block in organic synthesis.
The presence of the iodo group allows for facile cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are essential in the synthesis of complex organic molecules. The trifluoromethoxy group imparts lipophilicity and metabolic stability, while the cyano group can be readily converted into other functional groups through various chemical transformations.
Synthetic Routes
The synthesis of 3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile has been reported in several studies, each highlighting different approaches to achieve high yields and purity. One common method involves the sequential introduction of the trifluoromethoxy and iodo groups onto a pyridine scaffold, followed by the addition of the cyano group.
A typical synthetic route begins with 2-chloro-6-cyanopyridine, which undergoes nucleophilic substitution with trifluoromethoxide to form 2-(trifluoromethoxy)pyridine-6-carbonitrile. Subsequent iodination at the 3-position yields the desired product. This approach is advantageous due to its high atom economy and mild reaction conditions.
Biological Applications
3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile has shown promising biological activity in various studies, particularly in the context of drug discovery and development. Recent research has focused on its potential as a lead compound for developing new therapeutic agents.
In one study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of derivatives of 3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile. The results indicated that these derivatives effectively inhibited pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential use in treating inflammatory diseases.
Another area of interest is the compound's activity against cancer cells. A study published in Cancer Research demonstrated that certain derivatives of 3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile exhibited selective cytotoxicity towards cancer cell lines while showing minimal toxicity to normal cells. This selective activity makes it an attractive candidate for further development as an anticancer agent.
Clinical Relevance
The clinical relevance of 3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile is underscored by its potential applications in treating various diseases. The compound's ability to modulate key biological pathways involved in inflammation and cancer makes it a valuable tool for researchers and pharmaceutical companies alike.
Clinical trials are currently underway to evaluate the safety and efficacy of derivatives of this compound in treating specific conditions. Preliminary results have been encouraging, with several compounds showing promising therapeutic effects without significant adverse effects.
FUTURE DIRECTIONS AND CONCLUSIONS
The future of research on 3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile is promising, with ongoing efforts aimed at optimizing its structure for improved biological activity and pharmacological properties. Advances in synthetic methods and computational modeling are expected to accelerate the discovery of novel derivatives with enhanced therapeutic potential.
In conclusion, 3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No. 1806124-19-5) is a multifaceted compound with significant potential in medicinal chemistry and drug discovery. Its unique chemical structure and biological activities make it an important molecule for further investigation and development.
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